Product packaging for 2'-Amino-2'-deoxy-5-methylcytidine(Cat. No.:)

2'-Amino-2'-deoxy-5-methylcytidine

Cat. No.: B12104499
M. Wt: 256.26 g/mol
InChI Key: QXOJXEANLQPLRK-UHFFFAOYSA-N
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Description

Context of Nucleoside Analogs in Chemical Biology Research

Nucleoside analogs are synthetic molecules that mimic the structure of natural nucleosides—the combination of a nucleobase (like cytosine, guanine (B1146940), adenine (B156593), or thymine) and a sugar (deoxyribose in DNA, ribose in RNA). wikipedia.org By introducing specific chemical alterations to the sugar or the base, scientists can create analogs with unique properties. These modifications can range from simple additions of functional groups to more complex changes in the ring structure.

The utility of these analogs is vast. In chemical biology, they are used to probe the intricate interactions between nucleic acids and proteins, such as polymerases and restriction enzymes. nih.gov For example, incorporating an analog into a DNA or RNA strand can help identify critical contact points for protein binding or map the active site of an enzyme. nih.gov Furthermore, many nucleoside analogs exhibit potent antiviral and anticancer properties, forming the basis of numerous clinically important drugs. medchemexpress.com These therapeutic applications often rely on the analog's ability to be incorporated into the DNA or RNA of a virus or cancer cell, where it can terminate replication or introduce mutations. nih.gov The field also leverages analogs for the development of nucleic acid-based technologies, including antisense oligonucleotides and siRNA, by enhancing properties like stability against nuclease degradation. nih.govnih.gov

Significance of Cytosine Modifications in Nucleic Acids

Cytosine, a pyrimidine (B1678525) nucleobase, is a frequent target for natural and artificial modification. The most well-studied modification is the methylation at the 5-position of the pyrimidine ring, creating 5-methylcytosine (B146107) (5mC). wikipedia.org This epigenetic mark is a cornerstone of gene regulation in mammals and other organisms, playing a crucial role in processes like X-chromosome inactivation, genomic imprinting, and the silencing of transposable elements. nih.gov The presence of 5mC in promoter regions of genes is typically associated with transcriptional repression. nih.gov

The chemical and physical properties of DNA are also influenced by cytosine methylation. The addition of a methyl group to cytosine generally stabilizes the DNA double helix, increasing its melting temperature. nih.govnih.gov This modification adds a chemical functionality to the major groove of the DNA helix, which can alter interactions with proteins without disrupting the standard Watson-Crick base pairing. nih.gov The study of 5mC and its oxidized derivatives, such as 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC), has revealed a dynamic and complex system for regulating the genome. nih.govnih.gov Synthetic analogs of modified cytosines are therefore invaluable for dissecting these epigenetic pathways. caymanchem.comnih.gov

Structural Basis for 2'-Amino-2'-deoxy-5-methylcytidine Investigations

This compound is a nucleoside analog that features two key modifications: a methyl group at the 5-position of the cytosine base and an amino group replacing the hydroxyl group at the 2'-position of the deoxyribose sugar. While detailed experimental studies focusing specifically on this combined-modification are limited, the structural and chemical consequences can be inferred from research on analogs containing each modification individually.

Furthermore, the 2'-amino group introduces a new primary amine functionality, which has a pKa value of approximately 6.2. nih.gov This means that near physiological pH, this group can be protonated, introducing a positive charge into the sugar-phosphate backbone. This alteration can affect the thermal stability of DNA and RNA duplexes. Studies on oligonucleotides containing 2'-amino-2'-deoxycytidine (B150657) have shown that this modification can destabilize duplexes compared to their unmodified counterparts. nih.gov The reactivity of this amino group also presents an opportunity for chemical labeling, allowing for the attachment of probes like fluorophores for visualization studies. nih.gov

The combination of the 5-methyl group on the base and the 2'-amino group on the sugar in this compound provides a unique scaffold for investigating the interplay between base recognition in the major groove and conformational dynamics of the sugar-phosphate backbone.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 869729-45-3 biosynth.com
Molecular Formula C₁₀H₁₆N₄O₄ biosynth.com
Molecular Weight 256.26 g/mol biosynth.com

| SMILES | CC1=CN(C(=O)N=C1N)[C@H]2C@@HN | biosynth.com |

Table 2: Research Findings on Related Cytidine (B196190) Analogs

Modified Nucleoside Key Research Finding Reference
2'-amino-2'-deoxycytidine The pKa of the 2'-amino group is ~6.2. Its presence can destabilize RNA and DNA duplexes. The amino group can be used for chemical labeling. nih.gov
5-methyl-2'-deoxycytidine (B118692) A natural epigenetic modification in DNA. It is a key regulator of gene expression. When incorporated into DNA, it can signal for de novo methylation. It is metabolized in human leukemic cells via deamination to thymidine (B127349). nih.govnih.govcaymanchem.com
5-formyl-2'-deoxycytidine An oxidation product of 5-methylcytosine. It can be misread by DNA polymerases, leading to the incorporation of dAMP opposite it. nih.gov

| 5-fluoro-2'-deoxycytidine | A tool used to study the mechanism of DNA cytosine methyltransferases. | nih.gov |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N4O4 B12104499 2'-Amino-2'-deoxy-5-methylcytidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16N4O4

Molecular Weight

256.26 g/mol

IUPAC Name

4-amino-1-[3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one

InChI

InChI=1S/C10H16N4O4/c1-4-2-14(10(17)13-8(4)12)9-6(11)7(16)5(3-15)18-9/h2,5-7,9,15-16H,3,11H2,1H3,(H2,12,13,17)

InChI Key

QXOJXEANLQPLRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)N

Origin of Product

United States

Molecular Interactions and Nucleic Acid Integration

Incorporation into DNA and RNA

The integration of modified nucleosides like 2'-Amino-2'-deoxy-5-methylcytidine into DNA and RNA is a critical aspect of its biological and biotechnological relevance. This process is governed by the intricate interactions between the modified nucleotide and the enzymes responsible for nucleic acid synthesis, namely DNA and RNA polymerases.

Substrate Recognition by DNA and RNA Polymerases

The ability of DNA and RNA polymerases to recognize and incorporate this compound is a key determinant of its utility. Research has shown that various polymerases can utilize modified nucleotides. For instance, the Klenow fragment of E. coli DNA polymerase I has been demonstrated to efficiently incorporate 5'-amino-2',5'-dideoxy nucleotide analogs, including a cytidine (B196190) analog, into DNA. nih.gov This suggests that the polymerase can accommodate modifications at the 2' and 5' positions of the deoxyribose sugar.

Specifically for 5-methylcytosine (B146107) derivatives, studies have indicated that these can be effectively incorporated into DNA. One study demonstrated that 5-methyldeoxycytidine triphosphate (5-MedCTP) was incorporated into a synthetic DNA template by the exonuclease-deficient Klenow fragment with a significantly higher efficiency than both standard deoxycytidine triphosphate (dCTP) and 5-hydroxymethyl-dCTP. rsc.org This suggests that the 5-methyl group can enhance the substrate activity for certain DNA polymerases. rsc.org

In the context of RNA synthesis, the use of modified nucleotides is also established. While specific studies on the direct incorporation of this compound by RNA polymerases are less common, the incorporation of related modified nucleosides provides valuable insights. For example, T7 RNA polymerase can initiate transcription with guanosine (B1672433) analogs, and mutants of this enzyme have been developed to enhance the incorporation of such analogs. researchgate.net This highlights the potential for engineering polymerases to improve the acceptance of modified substrates.

The recognition process is influenced by the stereochemistry and chemical properties of the modified nucleoside. The 2'-amino group introduces a positive charge at physiological pH, which could influence the interaction with the polymerase active site. The pKa of the 2'-amino group in 2'-amino-2'-deoxycytidine (B150657) has been determined to be 6.2. nih.gov This property could affect the electrostatic interactions within the enzyme's active site, potentially impacting recognition and incorporation efficiency.

Fidelity and Efficiency of Incorporation into Nucleic Acid Strands

The fidelity and efficiency of incorporating modified nucleosides are crucial for their application in techniques like DNA sequencing and therapeutic oligonucleotide development. High fidelity ensures that the modified base is inserted at the correct position, while high efficiency guarantees a sufficient yield of the modified nucleic acid.

Research on 5-methyl-2'-deoxycytidine (B118692) (mC) and its oxidized form, 5-hydroxymethyl-2'-deoxycytidine (hmC), has shown that reparative DNA polymerases like Polβ and Polλ exhibit high accuracy when copying these modified bases. nih.gov In contrast, translesion synthesis polymerases such as Polη, Polι, and Polκ, as well as the primase-polymerase PrimPol, tend to incorporate dAMP and dTMP opposite mC and hmC with lower accuracy. nih.gov This indicates that the fidelity of incorporation is highly dependent on the specific polymerase used.

The development of extended genetic alphabets, which include synthetic base pairs like 2′-deoxy-5-methyl-isocytidine (iC) and 2′-deoxyisoguanosine (iG), has demonstrated that polymerases can efficiently and specifically incorporate these non-natural nucleotides during PCR. This underscores the adaptability of polymerases to incorporate modified bases with high efficiency when the pairing partner is also optimized.

Nucleic Acid Structural Perturbations

The introduction of this compound into a nucleic acid strand can lead to significant changes in its three-dimensional structure and stability. These perturbations arise from the unique chemical properties of the modified nucleoside.

Effects on Duplex and Triplex DNA Stability

The stability of DNA duplexes is a critical factor in many biological processes. The methylation of cytosine at the 5-position generally increases the thermal stability of DNA duplexes. mdpi.comnih.gov This stabilizing effect is attributed to favorable enthalpic contributions, likely arising from direct interactions of the methyl group with adjacent bases. mdpi.comnih.gov

In contrast, the introduction of a 2'-amino group on deoxycytidine has been shown to have a destabilizing effect on both DNA and RNA duplexes at neutral and slightly acidic pH. nih.gov This destabilization could be due to steric hindrance or altered hydration patterns around the modified residue.

The formation of triplex DNA, a structure involving three nucleic acid strands, is also influenced by cytosine modifications. Methylation of cytosine residues in the third strand has been shown to significantly enhance the stability of the resulting triplex. nih.gov This modification expands the pH range over which the triplex can form, increasing the melting temperature (Tm) by approximately 10°C. nih.gov The increased stability is primarily entropic in origin. nih.gov The development of triplex-forming oligonucleotides (TFOs) with artificial nucleosides that can recognize 5-methyl-CG base pairs with high affinity is an active area of research. nih.gov

Table 1: Effects of Modifications on Nucleic Acid Duplex Stability
ModificationEffect on Duplex StabilityReference
5-MethylcytosineStabilizing mdpi.comnih.gov
2'-Amino-2'-deoxycytidineDestabilizing nih.gov
2'-Fluoro / 2'-O-MethylStabilizing (in RNA) nih.gov
2'-Fluoro/MethylDestabilizing nih.govacs.org

Alterations in DNA/RNA Conformational Dynamics

The introduction of modified nucleosides can alter the conformational dynamics of DNA and RNA. The sugar pucker, which describes the conformation of the furanose ring, is a key determinant of nucleic acid structure. Modifications at the 2' position of the sugar can influence this pucker. For instance, 2'-fluoro and 2'-O-methyl modifications tend to favor an RNA-like C3'-endo conformation, which can enhance binding to RNA. nih.gov

While the specific effects of a 2'-amino group in conjunction with a 5-methyl group on cytosine have not been extensively detailed, studies on related modifications provide insights. For example, the incorporation of 2'-deoxy-2'-α-F-2'-β-C-methyl pyrimidine (B1678525) nucleotides, despite preorganizing the nucleoside into a C3'-endo conformation, leads to significant thermal destabilization of duplexes due to steric effects. nih.govacs.org This highlights the complex interplay between different modifications.

Molecular dynamics simulations have shown that RNA binding can limit the conformational space of tandem RNA recognition motifs (RRMs) and promote intradomain stability. nih.gov This suggests that the interaction of nucleic acids containing modified bases with proteins can be significantly influenced by the conformational changes induced by the modification. The presence of 5-methylcytosine can decrease the flexibility of the DNA backbone. nih.gov Furthermore, 5-methyl-2'-deoxycytidine in single-stranded DNA has been shown to signal for de novo DNA methylation, suggesting it can induce specific structural features recognized by methyltransferases. nih.gov

Base Pairing Properties and Non-Canonical Interactions

The hydrogen bonding patterns of nucleobases are fundamental to the structure and function of nucleic acids. While this compound is expected to primarily form Watson-Crick base pairs with guanine (B1146940), the modifications can influence its participation in non-canonical interactions.

Standard Watson-Crick base pairing involves the formation of hydrogen bonds between adenine (B156593) and thymine (B56734) (or uracil (B121893) in RNA), and between guanine and cytosine. wikipedia.org Non-canonical base pairs deviate from this pattern and are crucial for the structural diversity and function of RNA. wikipedia.orgwikimedia.org

The 5-methyl group on cytosine does not directly participate in the standard Watson-Crick hydrogen bonds. However, it can influence the electronic properties of the base and its interactions with neighboring bases and proteins. For example, 5-methylcytosine can mimic 5-chlorocytosine (B1228043) in its ability to misdirect DNA methyltransferases, suggesting it can influence protein-DNA recognition. acs.org

The 2'-amino group, with its potential positive charge, could participate in electrostatic interactions or form additional hydrogen bonds, potentially leading to non-canonical pairing arrangements. While specific studies detailing the non-canonical pairing of this compound are limited, the principles of non-canonical pairing suggest that such interactions are possible. Hoogsteen base pairing, for instance, involves a different face of the purine (B94841) base compared to Watson-Crick pairing. wikimedia.org The presence of modifications could favor such alternative geometries.

Wobble Base Pairing Investigations

Wobble base pairing, a phenomenon where non-standard base pairs form between two nucleotides in a nucleic acid, is crucial for understanding the fidelity of DNA replication and transcription. Although specific studies focusing on the wobble pairing potential of this compound are not available, research on oligonucleotides containing 2'-amino-2'-deoxycytidine provides critical data regarding the stability of the duplexes it forms.

A key study on oligonucleotides containing 2'-amino-2'-deoxycytidine revealed that the presence of this modified nucleoside has a destabilizing effect on both DNA and RNA duplexes at a neutral pH of 7. nih.govnih.gov This destabilization suggests that the introduction of the 2'-amino group alters the standard Watson-Crick base pairing energetics. While not a direct observation of wobble pairing, a less stable duplex could potentially be more permissive to the formation of transient non-canonical base pairs. The inherent instability might lower the energy barrier for the formation of wobble pairs, a hypothesis that warrants further computational and experimental investigation.

The destabilizing effect was quantified, showing a significant impact on the free energy of duplex formation. This energetic penalty must be considered when evaluating the potential for this modified nucleotide to engage in alternative base pairing schemes.

Parameter Observation Implication for Base Pairing
Duplex StabilityDestabilizes both DNA and RNA duplexes. nih.govnih.govMay increase the propensity for transient non-canonical pairings due to a less stable Watson-Crick conformation.
Energetic PenaltyIncorporation leads to a quantifiable destabilization of the duplex.The energy landscape of base pairing is altered, potentially lowering the relative energy difference between Watson-Crick and wobble pairs.

This table presents findings based on studies of the related compound 2'-amino-2'-deoxycytidine.

Hydrogen Bonding Network Analysis

The hydrogen bonding network is fundamental to the structural integrity and function of nucleic acids. The introduction of a 2'-amino group in this compound directly impacts this network. The primary factor influencing its hydrogen bonding potential is the protonation state of this novel amino group.

Through 13C-NMR spectroscopy, the pKa of the 2'-amino group in 2'-amino-2'-deoxyuridyl(3'-5')thymidyl phosphate (B84403) was determined to be approximately 6.2. oup.com This value is crucial as it indicates that at physiological pH (typically around 7.4), a significant fraction of the 2'-amino groups will be protonated.

The hydrogen bonding pattern of the cytosine base itself is also a critical consideration. In a standard Watson-Crick base pair with guanine, cytosine participates in three hydrogen bonds. youtube.com Any distortion caused by the 2'-amino group could indirectly affect the geometry and strength of these primary hydrogen bonds. Further structural studies, such as high-resolution NMR or X-ray crystallography of oligonucleotides containing this compound, are necessary to fully elucidate the complex interplay of these interactions.

Property Value/Observation Impact on Hydrogen Bonding Network
pKa of 2'-amino group~6.2 oup.comAt physiological pH, the amino group is partially protonated, introducing a positive charge.
Electrostatic InteractionPotential for repulsion between the protonated 2'-amino group and the phosphate backbone.Contributes to duplex destabilization. nih.govnih.gov
Hydrogen Bonding PotentialThe protonated amino group can act as a hydrogen bond donor.May form novel intramolecular or intermolecular hydrogen bonds, altering the local structure.
Effect on Base PairingThe standard G-C hydrogen bonds may be indirectly affected by local distortions.The geometry and stability of the Watson-Crick pair could be perturbed.

This table presents findings and interpretations based on studies of the related compound 2'-amino-2'-deoxycytidine.

Biochemical Roles and Mechanistic Studies

Modulation of DNA Methylation Processes

There is currently a lack of specific scientific studies detailing the role of 2'-Amino-2'-deoxy-5-methylcytidine in the modulation of DNA methylation. The sections below are therefore based on the established roles of structurally related compounds, but it is crucial to note that the introduction of a 2'-amino group could significantly alter the biochemical behavior of the molecule.

No available research directly investigates the impact of this compound on epigenetic regulation.

Specific studies on how this compound influences gene expression pathways have not been identified.

There is no available data on the effects of this compound on chromatin dynamics and histone modifications.

Enzyme-Substrate Recognition and Catalysis

Detailed enzymatic studies involving this compound are not present in the available scientific literature. The potential interactions outlined below are hypothetical and based on the behavior of similar nucleoside analogues.

No studies have been found that examine the interaction between this compound and deoxycytidine deaminases.

While some vendor information suggests that related compounds can act as methyltransferase inhibitors, there is no specific evidence to indicate that this compound inhibits these enzymes.

Substrate Properties for Nucleoside Kinases

The phosphorylation of nucleoside analogs is a critical activation step for their biological activity, primarily catalyzed by nucleoside kinases. The substrate specificity of these enzymes, particularly deoxycytidine kinase (dCK) and the thymidine (B127349) kinases (TK1 and TK2), is a key determinant of a compound's metabolic fate and therapeutic potential. nih.gov Human dCK is a crucial enzyme in the deoxyribonucleoside salvage pathway, phosphorylating deoxycytidine, deoxyadenosine, and deoxyguanosine. nih.govmdpi.com It is also responsible for the activation of numerous antiviral and anticancer nucleoside drugs. nih.govmdpi.com

Studies on a variety of modified nucleosides have elucidated the structural requirements for kinase recognition. Generally, modifications at the sugar moiety are tolerated to varying degrees. For instance, human dCK can phosphorylate nucleosides with modifications at the 2'-position of the sugar ring. semanticscholar.org In fact, 2'-O-methylcytidine has been shown to be an even better substrate for dCK than the natural substrate, deoxycytidine. nih.gov Kinases like DmdNK and BsdCK are also known to phosphorylate a range of pyrimidine (B1678525) analogs with modifications on the sugar or the base. semanticscholar.org

While direct kinetic data for this compound is not extensively documented in the provided results, the known substrate promiscuity of dCK suggests it is a potential substrate. The enzyme's ability to phosphorylate analogs with varied 2'-substituents supports this hypothesis. The initial phosphorylation of nucleoside analogs is the rate-limiting step in their incorporation into DNA and subsequent biological effects. nih.gov

EnzymeNatural SubstratesExamples of Analogue Substrates/InhibitorsReference
Deoxycytidine Kinase (dCK)dC, dA, dG5-aza-2'-deoxycytidine, Gemcitabine, 2'-O-methylcytidine nih.govnih.govnih.gov
Thymidine Kinase 1 (TK1)dTα-dT nih.gov
Thymidine Kinase 2 (TK2)dT, dCα-dT, 3'-hexanoylamino-2',3'-dideoxythymidine (inhibitor) nih.gov

Effects on DNA Repair Enzyme Activities

Modified nucleosides, once incorporated into DNA, can significantly impact the stability of the genome and interact with the DNA repair machinery. Analogs of cytosine, such as 5-aza-2'-deoxycytidine, are known to induce DNA damage, leading to the activation of key proteins in the strand break repair pathway, including ATM, ATR, and CHK1. nih.govnih.gov This response is a crucial part of their cytotoxic effects. nih.govnih.gov

The presence of a methyl group at the 5-position of cytosine, as in 5-methylcytosine (B146107) (5mC), is a natural epigenetic mark. plos.org The enzymes that recognize and process modifications at this site are central to both DNA repair and epigenetic regulation. Thymine (B56734) DNA glycosylase (TDG), for example, is a key enzyme in the base excision repair (BER) pathway that removes mismatched or damaged bases. mdpi.com TDG can excise the oxidized derivatives of 5mC, such as 5-formylcytosine (B1664653) (5fC) and 5-carboxylcytosine (5caC). plos.orgmdpi.com

Given its structure, this compound, after incorporation into DNA, would present a 5-methylcytosine base to the cellular machinery. Any subsequent oxidation or deamination of this base could create substrates for DNA glycosylases like TDG or methyl-binding domain 4 (MBD4). plos.org For example, deamination would convert it to a thymine analog, creating a mismatch that could be targeted by TDG. The interaction with these enzymes is critical, as it can lead to the initiation of a repair cascade or, if the lesion is not properly repaired, to mutations. nih.gov The cellular response to such modified bases is complex and involves a "crosstalk" between DNA damage response pathways and cell cycle regulators. nih.gov

Enzyme/PathwayFunctionInteraction with Cytidine (B196190) AnalogsReference
DNA Damage Response (ATM, ATR, CHK1)Senses and signals DNA damage, activates cell cycle checkpoints.Activated by incorporation of analogs like 5-aza-2'-deoxycytidine, leading to growth arrest and DNA repair. nih.govnih.gov
Thymine DNA Glycosylase (TDG)Base excision repair of T:G mismatches and oxidized 5mC forms.Excises 5-formylcytosine and 5-carboxylcytosine. Also acts on deaminated products of 5mC. plos.orgmdpi.com
Methyl-Binding Domain 4 (MBD4)Glycosylase with T:G mismatch activity, localized to methylated DNA.Can excise oxidized thymine analogs and deaminated 5mC products. plos.org

Nucleic Acid Turnover and Catabolism Pathways

Degradation Pathways of Modified Cytidines

Modified cytidine nucleosides are subject to chemical and enzymatic degradation. A primary route of degradation for many cytidine analogs is hydrolytic deamination, which converts the cytosine base to a uracil (B121893) base. For instance, 2'-deoxy-5-methylisocytidine undergoes a detectable level of hydrolytic deamination during standard laboratory procedures. nih.gov Another significant degradation pathway, particularly for analogs with an unstable triazine ring like 5-azacytidine, involves hydrolytic ring-opening. nih.govresearchgate.net This process can be followed by deformylation and anomerization, leading to a variety of degradation products. nih.gov The chemical instability of these analogs is a critical factor, as the degradation products may possess their own distinct pharmacological and toxicological profiles. nih.gov

For this compound, the primary expected degradation pathway under physiological conditions would be enzymatic deamination, catalyzed by cytidine deaminases. This reaction would convert the cytosine base into a thymine base, given the presence of the 5-methyl group. Depyrimidination, the cleavage of the N-glycosidic bond that links the base to the sugar, is another possible, though often less significant, degradation route for nucleosides. nih.gov

Role as Intermediates in Pyrimidine Metabolism

Once administered, modified nucleosides are drawn into the complex web of pyrimidine metabolism. Catabolism is the metabolic process that breaks down larger molecules into smaller units, often to release energy or to provide building blocks for other reactions. wikipedia.org Nucleosides and their bases are processed through these pathways.

A key enzyme in cytidine catabolism is cytidine deaminase, which converts cytidine and deoxycytidine into uridine (B1682114) and deoxyuridine, respectively. nih.gov In the case of 5-methylated cytidine analogs, this deamination leads to thymidine or its derivatives. Studies on 5-methyl-2'-deoxycytidine (B118692) (5MedCyd) have shown that it is efficiently deaminated to form thymidine (dThd). nih.gov The resulting thymidine is then phosphorylated by thymidine kinase to enter the nucleotide pool, and radioactivity from labeled 5MedCyd is subsequently found incorporated into DNA as thymidylate, not as 5-methylcytidylate. nih.gov This indicates that for some modified cytidines, the metabolic pathway funnels them into the thymidine salvage pathway. It is therefore conceivable that this compound would follow a similar catabolic fate, being deaminated to 2'-amino-2'-deoxythymidine, thus serving as an intermediate that feeds into pyrimidine metabolic cycles.

Advanced Spectroscopic and Computational Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamics of molecules in solution. For a modified nucleoside like 2'-Amino-2'-deoxy-5-methylcytidine, NMR studies are crucial for understanding how the modifications at the 2' and 5 positions of the cytidine (B196190) scaffold influence its conformation and interactions.

Conformational Analysis of Modified Nucleosides

The introduction of an amino group at the 2'-position of the deoxyribose sugar ring significantly impacts its conformational preferences. In unmodified deoxynucleosides, the sugar typically exists in a dynamic equilibrium between two major puckering conformations: C2'-endo (South) and C3'-endo (North). The presence of the 2'-amino group can shift this equilibrium. While specific NMR data for this compound is not extensively reported in publicly accessible literature, studies on other 2'-amino-modified nucleosides suggest that the electronegativity and steric bulk of the amino substituent can favor a C3'-endo pucker. This conformation is significant as it is characteristic of A-form DNA and RNA, suggesting that oligonucleotides containing this modification might exhibit altered helical structures.

A detailed conformational analysis would typically involve the measurement and analysis of various NMR parameters, including:

Proton-proton (¹H-¹H) coupling constants (J-couplings): These values, particularly those between the sugar protons (H1', H2', H2'', H3', H4'), are highly sensitive to the dihedral angles and thus provide direct information about the sugar pucker.

NMR Parameter Information Gained
¹H Chemical ShiftsElectronic environment of protons
¹³C Chemical ShiftsCarbon skeleton and electronic structure
¹H-¹H J-CouplingsSugar pucker conformation
Nuclear Overhauser Effect (NOE)Glycosidic bond orientation, intermolecular distances

Intermolecular Interactions in Solution

NMR spectroscopy is also instrumental in studying how this compound interacts with other molecules in solution, such as complementary DNA or RNA strands. The 5-methyl group is known to enhance base stacking interactions, which contributes to the stability of nucleic acid duplexes. The 2'-amino group, being a potential hydrogen bond donor, could also participate in intermolecular hydrogen bonding, further influencing binding affinity and specificity. Techniques like NMR titration, where the chemical shifts of the modified nucleoside are monitored upon the addition of a binding partner, can provide valuable insights into the binding site and affinity.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for confirming the molecular weight of synthesized compounds and for characterizing modified nucleic acids.

Detection and Characterization of Modified Nucleic Acids

Quantitative Analysis in Biochemical Assays

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers a highly sensitive and specific method for the quantitative analysis of modified nucleosides in complex biological samples. This is crucial for various biochemical assays, such as those studying the incorporation of modified nucleosides into DNA by polymerases or their effects on enzymatic reactions. By using isotopically labeled internal standards, LC-MS can achieve accurate quantification even at very low concentrations.

Mass Spectrometry Technique Application
Electrospray Ionization (ESI)Soft ionization for analyzing intact oligonucleotides
Matrix-Assisted Laser Desorption/Ionization (MALDI)Analysis of larger nucleic acids and complex mixtures
Tandem Mass Spectrometry (MS/MS)Structural elucidation and sequencing of modified oligonucleotides
Liquid Chromatography-Mass Spectrometry (LC-MS)Quantitative analysis in biological samples

Ultrafast Spectroscopy and Photophysical Characterization

Ultrafast spectroscopy techniques, such as transient absorption spectroscopy, are employed to study the excited-state dynamics of molecules on femtosecond to picosecond timescales. The photophysical properties of nucleosides are of great interest due to their role in DNA photodamage and repair.

While specific studies on the ultrafast spectroscopy of this compound are not found in the surveyed literature, research on the closely related 5-methyl-2'-deoxycytidine (B118692) provides some insights. The methylation at the 5-position is known to alter the photophysical properties of cytidine, leading to changes in the excited-state lifetime and decay pathways. The introduction of a 2'-amino group would likely further modulate these properties. Such studies would involve exciting the molecule with a short laser pulse and monitoring the subsequent changes in its absorption spectrum over time. This allows for the characterization of the excited states and the elucidation of the relaxation pathways back to the ground state, which is crucial for understanding the photostability of nucleic acids containing this modification.

Based on a comprehensive search of available scientific literature, detailed information regarding the advanced spectroscopic and computational investigations for the specific chemical compound This compound is not available.

While the compound is cataloged and its basic chemical information is known, published research covering the specific topics of excited-state relaxation mechanisms, intersystem crossing pathways, photosensitization properties, and detailed quantum mechanical or molecular dynamics simulations focusing solely on this molecule could not be located.

Extensive research exists for closely related cytidine analogs, such as 2'-deoxy-5-methylcytidine, 5-methylcytosine (B146107), and its oxidized derivatives (5-hydroxymethylcytosine, 5-formylcytosine). These studies provide significant insights into the photophysical and photochemical properties of modified nucleosides. However, the introduction of a 2'-amino group, as in the specified compound, would substantially alter its electronic and structural properties. Therefore, extrapolating data from these analogs would not be scientifically accurate and would violate the strict requirement to focus solely on this compound.

Consequently, the requested article with the specified outline cannot be generated at this time due to the absence of the necessary research findings for this particular compound.

Applications in Chemical Biology and Research Tools

Design of Modified Oligonucleotides for Research

The synthesis and incorporation of modified nucleosides are foundational to creating specialized oligonucleotides for a range of research applications. These modifications can enhance properties such as binding affinity, nuclease resistance, and the introduction of specific functional groups for probing biological systems.

In the field of synthetic biology, the precise control of gene expression is a primary objective. Modified oligonucleotides are instrumental in the construction of synthetic gene-regulatory elements. While direct studies detailing the use of 2'-Amino-2'-deoxy-5-methylcytidine in synthetic biology constructs for gene regulation are not extensively documented, the application of related 2'-amino modified oligonucleotides provides a strong rationale for its potential.

Oligonucleotides containing 2'-amino modifications on pyrimidine (B1678525) bases have been shown to enhance the stability of nucleic acid duplexes and increase their resistance to degradation by nucleases. genelink.com These properties are highly desirable for antisense oligonucleotides and small interfering RNAs (siRNAs), which are designed to bind to specific mRNA targets and modulate gene expression. genelink.comnih.gov For instance, 2'-amino-2'-deoxypyrimidine RNA has been used to identify high-affinity nucleic acid ligands (aptamers) that can act as inhibitors of protein function, thereby regulating biological pathways. nih.gov The incorporation of a 2'-amino group can, however, sometimes lead to a decrease in the melting temperature (Tm) of intramolecular helices compared to other modifications like 2'-fluoro, which may influence their thermodynamic stability and binding affinities. genelink.com

The table below summarizes the characteristics of some 2'-modified oligonucleotides used in gene regulation studies.

ModificationImpact on Duplex StabilityNuclease ResistanceApplication Example
2'-Amino (2'-NH2) Can be lower than 2'-Fluoro modifications genelink.comIncreased genelink.comDevelopment of RNA aptamers and antisense oligonucleotides genelink.comnih.gov
2'-O-Methyl (2'-OMe) IncreasedIncreased idtdna.comAntisense oligonucleotides, siRNAs idtdna.com
2'-Fluoro (2'-F) IncreasedIncreased genelink.comnih.govRNA aptamers, siRNAs genelink.comnih.gov
2'-O-Methoxyethyl (2'-MOE) Increased idtdna.comIncreased nih.govidtdna.comAntisense oligonucleotides ("gapmers") nih.govidtdna.com

DNA methylation, primarily occurring at the 5th position of cytosine (to form 5-methylcytosine), is a crucial epigenetic modification that plays a significant role in gene regulation. oup.comquora.com Oligonucleotides containing modified bases are valuable tools for investigating the mechanisms of DNA methyltransferases, the enzymes responsible for establishing and maintaining methylation patterns.

Research has demonstrated that 5-methyl-2'-deoxycytidine (B118692), a closely related compound to the subject of this article, when incorporated into single-stranded DNA, can act in cis to signal for de novo DNA methylation of adjacent sites by murine DNA 5-cytosine methyltransferase. quora.comyoutube.comcaymanchem.com This suggests that such modified nucleosides can serve as nucleation sites for the establishment of new methylation patterns, potentially within looped single-stranded structures that may form during DNA replication or repair. quora.comyoutube.com The enzymatic recognition of 5-methyl-2'-deoxycytidine by DNA methyltransferases has been demonstrated in in vitro assays. medchemexpress.com

While direct studies on this compound are limited, its structural similarity to 5-methyl-2'-deoxycytidine suggests it could be a valuable probe for exploring the active sites and substrate specificities of DNA methyltransferases. The presence of the 2'-amino group could potentially alter the binding affinity and processing by these enzymes, providing insights into the structural requirements for enzymatic activity.

The development of probes that can specifically recognize and report on the methylation status of DNA is essential for epigenetic research. oup.com These probes are often based on the differential interaction of proteins or chemicals with methylated versus unmethylated DNA.

Techniques such as methylated DNA immunoprecipitation (MeDIP) utilize antibodies that specifically recognize 5-methylcytosine (B146107) to enrich for methylated DNA fragments. broadpharm.com Similarly, methods like the methylated-CpG island recovery assay (MIRA) employ proteins with methyl-CpG-binding domains to capture methylated DNA. broadpharm.com The specificity of these methods relies on the precise recognition of the 5-methylcytosine modification.

Although there is no direct evidence of this compound being used in the development of such probes, its unique structure could be exploited to create novel detection systems. For example, the 2'-amino group could serve as a reactive handle for the attachment of reporter molecules, such as fluorophores or biotin, after its incorporation into DNA. This would allow for the development of custom-designed, site-specific methylation-sensitive probes.

Methodological Development for Nucleic Acid Analysis

Modified nucleosides are not only used to probe biological processes but also to develop new and improved methods for the analysis of nucleic acids. These advancements can lead to higher resolution, greater sensitivity, and the ability to map a wider range of nucleic acid modifications.

The ability to sequence DNA and simultaneously map epigenetic modifications at single-base resolution is a significant area of research. nih.govnih.gov The presence of modified bases can influence their reactivity in chemical sequencing methods. For instance, in the Maxam-Gilbert sequencing method, 5-methylcytosine is less reactive to hydrazine (B178648) than unmodified cytosine, leading to a missing band in the sequencing ladder at the position of the modification. nih.gov

A potential application for amino-modified nucleosides in sequencing comes from a study on 5'-amino-2',5'-dideoxy nucleotide analogs. These analogs can be incorporated into DNA by DNA polymerase, and the resulting modified DNA can be specifically cleaved at the site of the amino-modification under mild acid treatment, generating a sequence ladder for each base. nih.gov This extension-cleavage procedure could be adapted for genomic sequence analysis. nih.gov While this study did not use this compound specifically, it demonstrates the principle of using amino-modified nucleosides for sequencing applications.

The following table outlines some methods for detecting DNA modifications.

MethodPrincipleDetected Modification(s)
Maxam-Gilbert Sequencing Differential chemical cleavage at modified bases. nih.gov5-methylcytosine nih.gov
Bisulfite Sequencing Chemical conversion of cytosine to uracil (B121893), while 5-methylcytosine remains unchanged. nih.gov5-methylcytosine, 5-hydroxymethylcytosine (B124674) (indistinguishable) broadpharm.comnih.gov
Methylated DNA Immunoprecipitation (MeDIP) Antibody-based enrichment of methylated DNA fragments. broadpharm.com5-methylcytosine broadpharm.com
Extension-Cleavage Sequencing Incorporation of amino-modified nucleotides followed by specific chemical cleavage. nih.govPosition of amino-modified nucleotide nih.gov

Modification interference assays are powerful tools used to identify the specific nucleotides within a DNA or RNA sequence that are critical for binding to a protein or another molecule. quora.comyoutube.com The principle of this assay is to randomly introduce chemical modifications into a population of end-labeled nucleic acid molecules. quora.com If a modification at a particular position prevents or "interferes" with the binding of the protein, that modified molecule will not be found in the population of protein-bound nucleic acids. quora.com By analyzing the modified positions in the bound versus the unbound fractions, the critical contact points can be precisely mapped. quora.com

Chemicals like dimethyl sulfate (B86663) are used to modify guanine (B1146940) and adenine (B156593) bases in methylation interference assays. youtube.com While there are no specific reports on the use of this compound in modification interference assays, the introduction of this or other 2'-amino modified nucleosides could serve a similar purpose. The 2'-amino group would introduce a significant structural change in the minor groove of the DNA duplex, which could potentially interfere with protein binding. By synthesizing oligonucleotides with a random incorporation of this compound and performing a binding assay, one could identify the positions where this modification disrupts the interaction, thereby mapping the protein's binding footprint.

Chemical Reporters for Bioorthogonal Labeling of Nucleic Acids

The study of nucleic acids within their native cellular environment is fundamental to understanding their roles in genetic information storage, transmission, and regulation. Chemical reporters, small molecules that can be incorporated into biomolecules and subsequently detected through bioorthogonal chemistry, have emerged as powerful tools for labeling and visualizing nucleic acids in living systems. nih.govnih.gov These reporters are typically analogues of natural nucleosides that bear a reactive functional group, such as an azide (B81097) or an alkyne, which is absent in biological systems. This unique chemical handle allows for specific and covalent attachment of a probe, such as a fluorophore or an affinity tag, without perturbing the biological system. wikipedia.orgcaymanchem.com

The selection of a chemical reporter is critical and is guided by several factors, including its efficient and specific incorporation into the target nucleic acid (DNA or RNA) by cellular polymerases, its minimal perturbation to the structure and function of the nucleic acid, and its ability to undergo a highly specific and efficient bioorthogonal reaction. acs.org Commonly used chemical reporters for nucleic acid labeling include nucleoside analogues modified at the 5-position of the pyrimidine ring or the 7-position of the purine (B94841) ring. For instance, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) and 5-ethynyl-2'-deoxycytidine (B116413) (EdC) are widely used thymidine (B127349) and deoxycytidine analogues, respectively, that are readily incorporated into replicating DNA and can be visualized using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". nih.gov

While not as extensively documented in the context of bioorthogonal labeling as its ethynyl- or azido-modified counterparts, This compound possesses a reactive primary amino group at the 2'-position of the deoxyribose sugar. This amino group presents a potential site for bioorthogonal ligation. The primary amine can react with various amine-reactive chemical probes under specific conditions. For example, N-hydroxysuccinimide (NHS) esters are commonly used to label primary amines, forming a stable amide bond. This would allow for a two-step labeling strategy where the amino-modified nucleoside is first incorporated into the nucleic acid, followed by the addition of an NHS-ester-containing probe.

The presence of the 5-methyl group on the cytosine base is a key feature of this compound, as 5-methylcytosine is a natural epigenetic mark in many organisms. wikipedia.orgnih.gov The use of a reporter that closely mimics a natural, modified nucleoside could offer advantages in studying the dynamics of DNA methylation and demethylation with minimal structural perturbation. The incorporation and subsequent labeling of this compound could provide insights into the processes of DNA replication and repair in the context of epigenetic landscapes.

FeatureDescription
Reactive Handle The 2'-amino group serves as the chemical handle for subsequent ligation reactions.
Bioorthogonal Potential The primary amine can be targeted by specific amine-reactive probes, such as NHS esters.
Biological Mimicry The 5-methylcytosine base mimics a natural epigenetic modification. wikipedia.orgnih.gov
Potential Applications Studying DNA synthesis, localization, and turnover in the context of DNA methylation.

Footprinting Techniques for Protein-DNA Complexes

Understanding the intricate interactions between proteins and DNA is crucial for deciphering the mechanisms of gene regulation. DNA footprinting is a powerful high-resolution technique used to identify the specific binding sites of proteins on a DNA molecule. nih.govsigmaaldrich.com The fundamental principle of footprinting lies in the ability of a bound protein to protect the DNA from cleavage by a chemical or enzymatic agent. When the cleavage products are separated by gel electrophoresis, the protein's binding site appears as a "footprint," a region of the DNA that is protected from cleavage. nih.gov

Various footprinting methods exist, each employing different cleavage agents. DNase I footprinting utilizes the enzyme DNase I to cleave the DNA backbone, while hydroxyl radical footprinting employs hydroxyl radicals, which cleave the DNA in a sequence-independent manner, providing a very high-resolution map of the protein-DNA contacts.

An alternative and powerful approach is interference footprinting, where modified nucleoside analogues are incorporated into the DNA prior to protein binding. If the modification interferes with the binding of the protein, the DNA molecules containing the modification at a critical contact point will be underrepresented in the population of protein-bound DNA. This "interference" pattern reveals the precise nucleotides that are essential for the protein-DNA interaction.

This compound is a promising candidate for use in interference footprinting studies. The introduction of an amino group at the 2'-position of the deoxyribose sugar can create steric or electronic hindrance that may disrupt the close contacts between a DNA-binding protein and the sugar-phosphate backbone or the minor groove of the DNA.

The general workflow for an interference footprinting experiment using this compound would involve:

Synthesis of Modified DNA: A DNA probe is synthesized to contain this compound at various positions.

Protein Binding: The modified DNA probe is incubated with the protein of interest.

Separation: The protein-DNA complexes are separated from the unbound DNA.

Analysis: The DNA from both the bound and unbound fractions is cleaved at the position of the modified nucleotide and analyzed by gel electrophoresis. Positions where the amino group interferes with protein binding will show a depletion of the corresponding band in the bound fraction.

The use of a related compound, 5-amino-2'-deoxyuridine, has been successfully demonstrated in high-resolution interference footprinting of protein-DNA complexes. nih.gov In these studies, the 5-amino group acts as an effective interference probe. Similarly, the 2'-amino group in this compound can probe interactions within the minor groove of the DNA, providing valuable information about the binding mode of the protein. The 5-methyl group also adds a layer of biological relevance, allowing for the investigation of how DNA methylation might influence protein binding at specific sites.

Footprinting TechniquePrincipleInformation Gained
DNase I Footprinting Enzymatic cleavage of the DNA backbone is blocked by the bound protein. nih.govIdentifies the general region of protein binding.
Hydroxyl Radical Footprinting Chemical cleavage of the DNA backbone by hydroxyl radicals is inhibited by the bound protein.Provides a high-resolution map of the protein's contacts with the sugar-phosphate backbone.
Interference Footprinting Incorporation of a modified nucleotide that hinders protein binding.Pinpoints specific nucleotides that are critical for the protein-DNA interaction.

Future Research Directions and Unanswered Questions

Elucidation of Broader Biological Functions in Various Systems

The current understanding of the biological activity of 2'-Amino-2'-deoxy-5-methylcytidine is primarily centered on its classification as a purine (B94841) nucleoside analogue, which suggests potential antitumor activity through mechanisms like the inhibition of DNA synthesis and the induction of apoptosis. medchemexpress.com However, its full biological role remains largely unexplored.

Future research should aim to broaden this understanding by investigating its effects in a wider range of biological contexts beyond oncology. For instance, many nucleoside analogues are utilized as antiviral agents; they function by being incorporated into viral genetic material by viral polymerases, leading to chain termination. wikipedia.org A key unanswered question is whether this compound exhibits similar activity against various viruses.

Furthermore, the 5-methyl group on the cytosine base is a hallmark of epigenetic regulation. wikipedia.org The related compound, 5-methyl-2'-deoxycytidine (B118692), is a well-studied component of DNA involved in controlling gene expression. broadpharm.comcaymanchem.com An important area of investigation would be to determine if this compound or its metabolites can influence the enzymes involved in DNA methylation and demethylation, thereby acting as an epigenetic modulator. broadpharm.com Research is needed to see if it can be recognized by DNA methyltransferases or if its presence in a DNA strand affects the methylation patterns of adjacent cytosines.

Development of Novel Research Methodologies for Detection and Analysis

To fully investigate the biological functions and metabolic fate of this compound, the development of highly sensitive and specific analytical methods is crucial. Currently, robust methodologies for the detection of this specific compound in complex biological matrices are not well established.

Future research should focus on adapting existing advanced analytical techniques that have been successfully used for similar nucleosides. For example, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed for the sensitive measurement of the related compound, 5-methyl-2'-deoxycytidine, in human urine, with detection limits as low as 0.3 picograms. nih.gov Similarly, methods using high-performance liquid chromatography with ultraviolet (HPLC-UV) detection have been optimized for quantifying 5-methyl-2'-deoxycytidine in genomic DNA. nih.govresearchgate.net

A significant future direction would be the development of a validated LC-MS/MS or HPLC method specifically for this compound. This would enable pharmacokinetic studies and allow researchers to accurately measure its concentration in plasma, tissues, and urine, providing critical data on its absorption, distribution, metabolism, and excretion.

Exploration of New Chemical Reactivities and Derivatives

The 2'-amino group offers a reactive handle for chemical modification, opening up possibilities for creating a diverse library of derivatives with novel properties. The reactivity of oligonucleotides containing 2'-amino-2'-deoxycytidines has been demonstrated by their use in conjugating molecules like rhodamine via its isothiocyanate derivative. nih.gov

Future research should systematically explore the chemical reactivity of this amino group to attach a wide array of functional moieties. For example, derivatives could be synthesized by linking:

Fluorescent probes: For use in tracking the molecule within cells or for developing diagnostic assays.

Cross-linking agents: To identify binding partners (proteins or nucleic acids) within a cell.

Therapeutic payloads: To create targeted drug delivery systems.

Different functional groups: To modulate properties like solubility, stability, or binding affinity.

The synthesis of N2'-functionalized 2'-amino-LNA (a related bicyclic nucleoside) has shown that moieties attached to the 2'-amino group can be positioned within the grooves of a nucleic acid duplex, creating tools for DNA targeting. nih.gov A major unanswered question is what range of chemical reactions the 2'-amino group of this compound can undergo without compromising the integrity of the nucleoside structure and how these modifications will alter its biological activity.

Understanding the Specific Role of the 2'-Amino Group in Biological Processes

The replacement of the natural 2'-hydroxyl group with a 2'-amino group fundamentally alters the chemical nature of the sugar moiety, and the specific consequences of this change are not fully understood. The 2'-hydroxyl group in RNA is known to be a reactive group that makes RNA less stable than DNA. vedantu.com The 2'-amino group introduces a basic site into the sugar.

Research has determined the pKa of the 2'-amino group in an oligonucleotide context to be 6.2, meaning it can be protonated at or near physiological pH. nih.gov This introduces a positive charge that could significantly influence electrostatic interactions with enzymes and nucleic acids. Studies have shown that the presence of a 2'-aminonucleoside can destabilize both RNA and DNA duplexes. nih.gov

Key unanswered questions for future research include:

How does the protonation state of the 2'-amino group affect the compound's biological activity and its ability to be incorporated into DNA?

How does this modified nucleoside interact with key cellular enzymes like DNA polymerases, nucleases, and repair enzymes? Is it a substrate, an inhibitor, or is it ignored by these proteins?

Can the 2'-amino group act as a hydrogen bond donor or acceptor in interactions with target proteins, and how does this differ from the 2'-hydroxyl group?

As seen in related molecules, can functional groups attached to the 2'-amino group be precisely positioned in the major or minor groove of a DNA/RNA helix to mediate specific interactions? nih.gov

A thorough investigation into these questions will provide a fundamental understanding of how this specific chemical modification dictates the biological and therapeutic potential of this compound.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2'-Amino-2'-deoxy-5-methylcytidine, and what critical parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves palladium-catalyzed coupling reactions (e.g., Pd(OAc)₂ with ligands like Ph₃As) and reductive amination steps using NaBH(OAc)₃. Key parameters include reaction temperature (e.g., 60°C for 18 hours), solvent choice (DMF or CH₃CN), and purification via silica gel chromatography. Post-synthetic modifications, such as TBDMSCl protection, are critical to prevent side reactions .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how should data be interpreted?

  • Methodological Answer : Use UV-Vis spectroscopy (λmax ~277 nm for nucleoside derivatives) to confirm π-π* transitions in the pyrimidine ring. NMR (¹H, ¹³C, and 2D experiments like HSQC) resolves regioisomeric ambiguities, while mass spectrometry (ESI-MS) validates molecular weight. Cross-reference data with synthesized standards to ensure accuracy .

Q. What storage conditions are critical for maintaining the stability of this compound in long-term studies?

  • Methodological Answer : Store as a crystalline solid at -20°C in anhydrous conditions to prevent hydrolysis. Stability assessments should include periodic HPLC purity checks (>95%) and moisture-sensitive TLC analysis. Degradation products, if observed, require identification via LC-MS .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods for synthesis steps, wear nitrile gloves, and employ respiratory protection if aerosols are generated. Dispose of waste via incineration or certified hazardous waste services. Regularly update SDS documentation to reflect storage degradation risks .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound under varying catalytic conditions?

  • Methodological Answer : Screen alternative catalysts (e.g., Pd/C or Ni-based systems) and ligands (e.g., BINAP) to enhance coupling efficiency. Design DOE (Design of Experiments) matrices to test solvent polarity, temperature gradients, and stoichiometric ratios. Monitor intermediates via in-situ IR spectroscopy to identify rate-limiting steps .

Q. What strategies resolve contradictions in NMR data when characterizing this compound derivatives?

  • Methodological Answer : For ambiguous NOE or coupling constants, employ isotopic labeling (e.g., ¹⁵N or ²H) to trace molecular conformations. Compare experimental data with DFT-simulated NMR spectra. Use heteronuclear correlation (HMBC) to confirm connectivity in sterically hindered regions .

Q. How should researchers address discrepancies in reported biological activity data across different cell lines?

  • Methodological Answer : Standardize assay conditions (e.g., cell passage number, serum concentration) and validate cytotoxicity thresholds via MTT assays. Use orthogonal methods like SPR (Surface Plasmon Resonance) to measure binding affinity to target enzymes. Replicate studies in isogenic cell lines to isolate genetic variables .

Q. What methodologies enable the integration of this compound into oligonucleotide analogs for antisense therapy?

  • Methodological Answer : Employ phosphoramidite chemistry for solid-phase oligonucleotide synthesis. Use tert-butyl hydroperoxide for oxidation and trichloroacetic acid for deprotection. Verify incorporation efficiency via MALDI-TOF MS and assess nuclease resistance via gel electrophoresis under physiological conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.